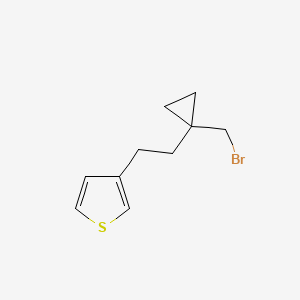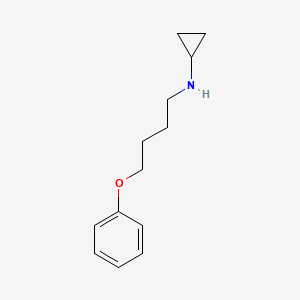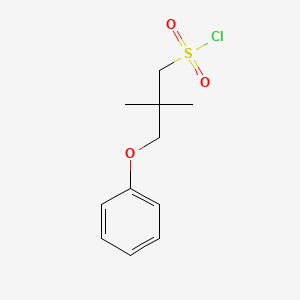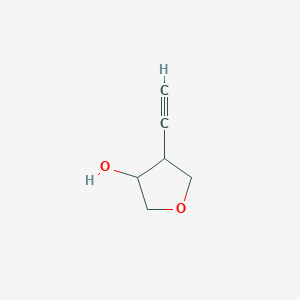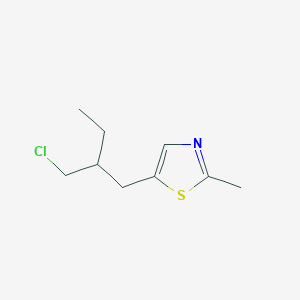
5-(2-(Chloromethyl)butyl)-2-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Chloromethyl)butyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Chloromethyl)butyl)-2-methylthiazole typically involves the chlorination of a precursor compound. One common method includes the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures ranging from 5°C to 20°C. This is followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Chloromethyl)butyl)-2-methylthiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-(Chloromethyl)butyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-(Chloromethyl)butyl)-2-methylthiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with an additional chlorine atom on the thiazole ring.
2-Methylthiazole: Lacks the chloromethyl and butyl groups, making it less reactive.
5-(2-Bromomethyl)butyl-2-methylthiazole: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
5-(2-(Chloromethyl)butyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the butyl chain provides additional hydrophobic interactions, enhancing its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C9H14ClNS |
|---|---|
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
5-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
IHJYGRGYZSTVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CN=C(S1)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
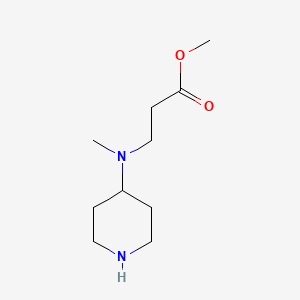
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
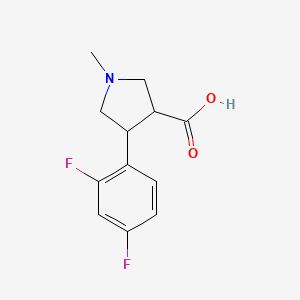
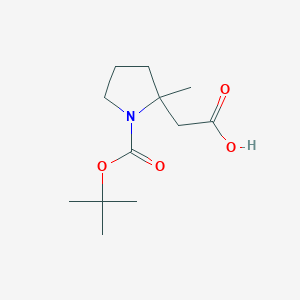
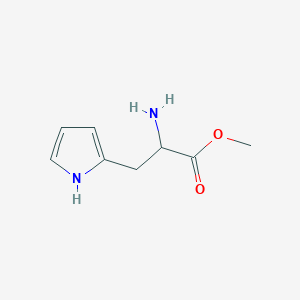
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
